molecular formula C12H18N2O2S B15355732 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one

5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one

Cat. No.: B15355732
M. Wt: 254.35 g/mol
InChI Key: LKYSNTSBOADUCN-UHFFFAOYSA-N
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Description

5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound features a thiazole ring, a hexyl group, and an oxazolidinone core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The hexyl group can be introduced through a nucleophilic substitution reaction, and the oxazolidinone core can be formed by cyclization of the corresponding amino alcohol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: The biological activities of this compound include antimicrobial, antifungal, and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory diseases.

Medicine: In medicine, this compound has shown promise as an antibacterial agent, particularly against drug-resistant bacteria. Its unique structure allows it to target bacterial cell walls and inhibit their growth.

Industry: In the materials science industry, this compound can be used in the development of new polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one exerts its effects involves the interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways involved depend on the specific biological activity being studied, but common targets include bacterial cell wall synthesis enzymes and inflammatory mediators.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

  • Oxazolidinone derivatives: These compounds have the oxazolidinone core and are used in similar applications.

  • Hexyl-substituted compounds: These compounds contain a hexyl group and are used in various chemical syntheses.

Uniqueness: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one stands out due to its combination of the thiazole ring, hexyl group, and oxazolidinone core. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

5-hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-7-14(12(15)16-10)11-8-17-9-13-11/h8-10H,2-7H2,1H3

InChI Key

LKYSNTSBOADUCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CN(C(=O)O1)C2=CSC=N2

Origin of Product

United States

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